The compound is classified under pyrimidine derivatives, specifically as a substituted barbituric acid derivative due to the presence of the diazinane ring and multiple keto groups.
The synthesis of 5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione can be approached through several methods typical for synthesizing pyrimidinetriones:
The molecular structure of 5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione can be described as follows:
CC1=C(N=C(N1C(=O)C(=O)C(=O)N)C=C(C)C)C=O
5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione can participate in various chemical reactions:
The mechanism of action for compounds like 5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves:
Experimental data on solubility and stability under various conditions would provide insights into practical handling and application scenarios.
5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several promising applications:
CAS No.: 29741-10-4
CAS No.: 24622-61-5
CAS No.: 10441-87-9
CAS No.: 73017-98-8
CAS No.:
CAS No.: 33157-07-2